(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine
Description
(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group at the 2-position and an amine group at the 4-position. It is a chiral molecule with the (4S) configuration, which means that the substituents around the 4th carbon are arranged in a specific spatial orientation.
Properties
IUPAC Name |
(4S)-2,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCNRARJXVLHLI-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CCO1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through an intramolecular nucleophilic substitution reaction.
Introduction of the Dimethyl Group: The dimethyl group can be introduced via a methylation reaction using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Amination: The introduction of the amine group at the 4-position can be accomplished through a reductive amination reaction. This involves the reaction of the corresponding ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, isocyanates.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or alkanes.
Substitution: Amides or ureas.
Scientific Research Applications
(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
(4R)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine: The enantiomer of the compound with the (4R) configuration.
2,2-Dimethyl-tetrahydro-pyran-4-ol: A similar compound with a hydroxyl group instead of an amine group.
2,2-Dimethyl-tetrahydro-pyran-4-one: A similar compound with a ketone group at the 4-position.
Uniqueness
(4S)-2,2-Dimethyl-tetrahydro-pyran-4-ylamine is unique due to its specific (4S) configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral recognition studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
